Piperazine, 1-(3-(3,4-dichlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)-
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Overview
Description
Piperazine, 1-(3-(3,4-dichlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(3,4-dichlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or by the reduction of pyrazine with sodium in ethanol.
Substitution Reactions: The piperazine ring is then substituted with the 3-(3,4-dichlorophenyl)-1-oxo-2-propenyl group and the 2-oxo-2-(1-pyrrolidinyl)ethyl group through various substitution reactions.
Formation of Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo various substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological molecules and pathways are of particular interest for drug development.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(3,4-dichlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, used as a starting material for the synthesis of various derivatives.
1-(3,4-Dichlorophenyl)piperazine: A derivative with similar structural features.
4-(2-Oxo-2-(1-pyrrolidinyl)ethyl)piperazine: Another derivative with a similar substitution pattern.
Uniqueness
Piperazine, 1-(3-(3,4-dichlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is unique due to its specific combination of functional groups and its monohydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88052-49-7 |
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Molecular Formula |
C19H24Cl3N3O2 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C19H23Cl2N3O2.ClH/c20-16-5-3-15(13-17(16)21)4-6-18(25)24-11-9-22(10-12-24)14-19(26)23-7-1-2-8-23;/h3-6,13H,1-2,7-12,14H2;1H/b6-4+; |
InChI Key |
GTXMUERKEGUWIZ-CVDVRWGVSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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